![molecular formula C8H5F3N2O B15238690 3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15238690.png)
3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-2-nitropyridine with trifluoromethyl ketone in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and reaction time, is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptors, altering cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the pyrrolo[2,3-b]pyridine core.
3-(Trifluoromethyl)aniline: Contains a trifluoromethyl group attached to an aniline ring.
3-(Trifluoromethyl)benzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness
3-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. The presence of both the pyridine and pyrrole rings, along with the trifluoromethyl group, enhances its reactivity and potential as a pharmacophore .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-4-2-1-3-12-6(4)13-7(5)14/h1-3,5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDILGCJYYALTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C2C(F)(F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate](/img/structure/B15238619.png)
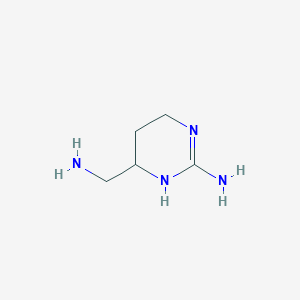
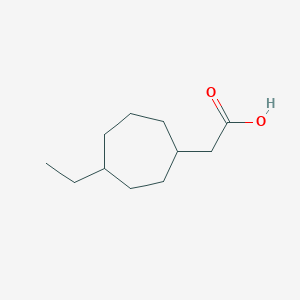

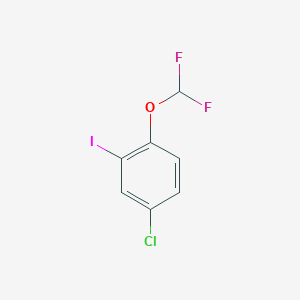

![3-Oxo-3-[(3R)-oxolan-3-yl]propanenitrile](/img/structure/B15238674.png)
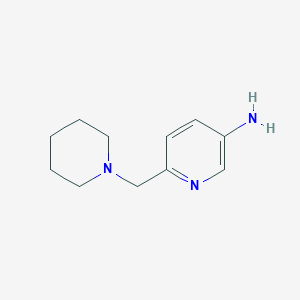

![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
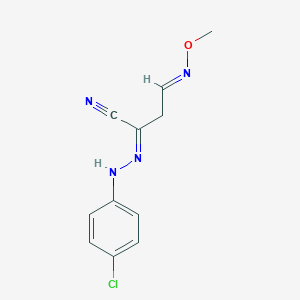

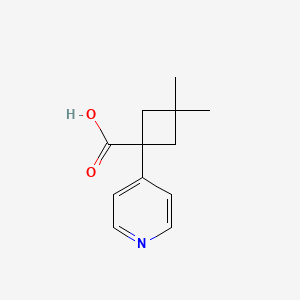
![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
